Welcome to the BenchChem Online Store!
molecular formula C5H7BrO4 B6596773 3-bromo-4-methoxy-4-oxobutanoic acid CAS No. 98298-19-2

3-bromo-4-methoxy-4-oxobutanoic acid

Cat. No. B6596773
M. Wt: 211.01 g/mol
InChI Key: WMZANVCUZUNFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834186B2

Procedure details

Methyl hydrogen (2Z)-2-butendioate (also known as the monomethyl ester of maleic acid) (50 g, 0.385 mol) was added dropwise to a solution of hydrogen bromide in acetic acid (141.43 g, 33%, 0.577 mol) at 0° C. over 1 h. The reaction mixture was stored at about 5° C. overnight. The solvent was then removed under reduced pressure. Toluene (100 mL) was added, and the mixture was evaporated under reduced pressure. The process was repeated three times using more toluene (3×100 mL). Then toluene (50 mL) was added, and the mixture was cooled to −2° C. Hexanes (50 mL) was added dropwise to the mixture. When the addition was complete the mixture was stirred about 30 minutes while the product crystallized. The product was then isolated by filtration and dried in vacuo to provide the title compound as a white solid (63.37 g, 81.8% yield). A sample recrystallized from toluene/hexanes melted at 38-40° C.
Name
Methyl hydrogen (2Z)-2-butendioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
141.43 g
Type
reactant
Reaction Step Four
Yield
81.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].C(O)(=O)/C=C\C(O)=O.[BrH:18].C(O)(=O)C>>[Br:18][CH:2]([CH2:3][C:4]([OH:6])=[O:5])[C:1]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Methyl hydrogen (2Z)-2-butendioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)OC
Step Two
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
141.43 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
was stirred about 30 minutes while the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (100 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Then toluene (50 mL) was added
ADDITION
Type
ADDITION
Details
Hexanes (50 mL) was added dropwise to the mixture
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The product was then isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C(=O)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.37 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.